CYP2C9 Inhibition Profile: Target Compound vs. Structurally Closest Database Analog
A structurally related analog, 4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline (the free base of the target compound), was tested in a human liver microsome panel. This analog exhibited a CYP2C9 IC₅₀ of 400 nM, a CYP2D6 IC₅₀ of 11,000 nM, and an NHE1 IC₅₀ of 18 nM as curated in BindingDB from Boehringer Ingelheim screening data [1]. In contrast, the des-olefinic saturated analog N-(4-methoxyphenyl)-N-(1,1,1-trifluoropentan-2-yl)amine lacks comparable public CYP profiling data, precluding direct CYP risk assessment. The 400 nM CYP2C9 value for the target-class compound provides a quantitative benchmark absent for the saturated comparator, enabling scientists to evaluate potential drug-drug interaction liability during lead optimization.
| Evidence Dimension | CYP2C9 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 400 nM (free base analog) |
| Comparator Or Baseline | Saturated analog: no public CYP data available |
| Quantified Difference | Not calculable (comparator data absent); target-class compound provides sole quantitative benchmark |
| Conditions | Human liver microsomes; substrate: 7-methoxy-4-(trifluoromethyl)-coumarin; detection: LC/MS/MS after 45 min [1] |
Why This Matters
Availability of CYP inhibition data for the target compound class allows medicinal chemists to incorporate metabolism-based liability assessment into lead selection, whereas the absence of such data for the saturated analog introduces unquantifiable risk.
- [1] BindingDB. BDBM50396441 (CHEMBL2170635). 4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline. IC₅₀ data: CYP2C9 400 nM; CYP2D6 11,000 nM; NHE1 18 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396441 View Source
